molecular formula C10H15N B1455028 (S)-1-(2,4-Dimethylphenyl)ethanamine CAS No. 856563-12-7

(S)-1-(2,4-Dimethylphenyl)ethanamine

Cat. No. B1455028
M. Wt: 149.23 g/mol
InChI Key: LFJDRMQPKZCUNL-VIFPVBQESA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Analytical Characterization in Drug Identification

    • (S)-1-(2,4-Dimethylphenyl)ethanamine and its derivatives have been identified in seized blotter papers, demonstrating its relevance in forensic science for drug market analysis. A variety of analytical methods, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), are used for unequivocal identification of these substances (Zuba & Sekuła, 2013).
  • Neurochemical Pharmacology Studies

    • Studies on derivatives of (S)-1-(2,4-Dimethylphenyl)ethanamine, such as NBOMe compounds, contribute to understanding their mechanisms of action, particularly their high potency as agonists at 5-HT2A receptors. This research is vital in neuropsychopharmacology for understanding the effects of hallucinogenic substances (Eshleman et al., 2018).
  • Controlled Substances Act Regulation

    • The inclusion of certain phenethylamines, including (S)-1-(2,4-Dimethylphenyl)ethanamine derivatives, in Schedule I of the Controlled Substances Act, highlights its importance in legal and regulatory domains. This inclusion is based on studies evidencing their potency and potential for abuse (Federal Register, 2016).
  • Structural Chemistry and Crystallography

    • Crystallographic studies of compounds structurally related to (S)-1-(2,4-Dimethylphenyl)ethanamine, such as 1,2-bis(2,4-dimethylphenyl)ethane, contribute to the field of structural chemistry by providing insights into molecular structures, bond lengths, and conformational behavior (Harada & Ogawa, 2001).
  • Metabolism and Cytochrome P450 Enzymes Characterization

    • The study of the metabolism of NBOMe compounds, including (S)-1-(2,4-Dimethylphenyl)ethanamine derivatives, has been instrumental in identifying the roles of various cytochrome P450 enzymes. This is crucial in pharmacology and toxicology for understanding drug-drug interactions and metabolic pathways (Nielsen et al., 2017).
  • Clinical Toxicology and Emergency Medicine

    • Research involving cases of intoxication due to (S)-1-(2,4-Dimethylphenyl)ethanamine derivatives is critical in clinical toxicology and emergency medicine. It aids in the development of detection and treatment protocols for patients presenting with intoxication symptoms (Poklis et al., 2013).
  • Chemical Synthesis and Palladium-Catalyzed Reactions

    • Studies on the terminal diarylation of chelating olefins related to (S)-1-(2,4-Dimethylphenyl)ethanamine, using palladium-catalyzed reactions and microwave heating, contribute to the field of organic synthesis. This research is important for developing new synthetic methodologies (Svennebring et al., 2004).
  • Pharmaceutical and Medicinal Chemistry Research

    • Research on N-substituted derivatives of compounds similar to (S)-1-(2,4-Dimethylphenyl)ethanamine can lead to the development of new pharmaceutical agents with local anesthetic, analgesic, and anti-inflammatory properties (Bruno et al., 1994).
  • Neuropharmacological Comparative Studies

    • Comparative neuropharmacological studies of NBOMe hallucinogens and their 2C counterparts, structurally related to (S)-1-(2,4-Dimethylphenyl)ethanamine, provide insights into their potency and effects. Such research is significant in understanding the physiological and psychological impacts of these substances (Elmore et al., 2018).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions or applications for the compound based on its properties and uses.


For a specific compound, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(1S)-1-(2,4-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJDRMQPKZCUNL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006244
Record name 1-(2,4-Dimethylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2,4-Dimethylphenyl)ethanamine

CAS RN

856563-12-7
Record name (αS)-α,2,4-Trimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856563-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dimethylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Kemp - SAPI EN. S. Surveys and Perspectives …, 2011 - journals.openedition.org
Most developed countries have innovation policies for green innovation. This paper examines the rationale for such policies, offers a typology of eco-innovation and develops ten …
Number of citations: 108 journals.openedition.org
GG Moy - npj Science of Food, 2020 - nature.com
On 21 March 2020, an Extraordinary Scientific Roundtable was held concerning the COVID-19 and its implications for food safety as well as challenges and possible solutions for the …
Number of citations: 9 www.nature.com

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